cis-Ethyl 2-fluorocyclopropanecarboxylate
Overview
Description
cis-Ethyl 2-fluorocyclopropanecarboxylate is an organic compound that belongs to the class of cyclopropane carboxylates It is characterized by the presence of a fluorine atom attached to the cyclopropane ring, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-Ethyl 2-fluorocyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the rhodium-catalyzed cyclopropanation of (1-fluorovinylsulfonyl)benzene with diazo esters. This reaction proceeds stereoselectively to yield the desired cis-isomer . The reaction conditions often involve the use of a rhodium catalyst, such as [Rh(O2CCPh3)2]2, and tert-butyl diazoacetate as the diazo ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
cis-Ethyl 2-fluorocyclopropanecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom in the cyclopropane ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
cis-Ethyl 2-fluorocyclopropanecarboxylate has several scientific research applications, including:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It is employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of cis-Ethyl 2-fluorocyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom in the cyclopropane ring can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can result in the modulation of biological processes, such as enzyme inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
- cis-2-Fluorocyclopropanecarboxylic acid
- cis-Methyl 2-fluorocyclopropanecarboxylate
- Butyl (1R,2R)-2-fluorocyclopropanecarboxylate
Uniqueness
cis-Ethyl 2-fluorocyclopropanecarboxylate is unique due to its specific stereochemistry and the presence of the ethyl ester group. This distinguishes it from other similar compounds, which may have different ester groups or stereochemistry. The unique combination of these features can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl (1S,2S)-2-fluorocyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3H2,1H3/t4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSXKPYGEILMIG-UHNVWZDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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